molecular formula C21H18N4O5S B2491042 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2327647-50-5

3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2491042
CAS No.: 2327647-50-5
M. Wt: 438.46
InChI Key: JTBOCCSTAYKXRQ-UHFFFAOYSA-N
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Description

The compound 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic heterocyclic molecule featuring:

  • A 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core, a scaffold common in bioactive molecules due to its hydrogen-bonding capacity.
  • A thiazole ring at position N-linked via a methyl group, functionalized with a 4-methoxyphenyl group. This moiety enhances lipophilicity and may influence target binding.
  • A carboxamide linkage at position 5, providing structural rigidity and hydrogen-bonding interactions.

While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with derivatives reported for antioxidant, anticancer, and enzyme-modulating activities .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2,6-dioxo-5H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-29-15-6-4-13(5-7-15)19-24-14(12-31-19)9-22-18(26)17-10-23-21(28)25(20(17)27)11-16-3-2-8-30-16/h2-8,10,12,17H,9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLABLCFSISQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3C=NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed through its components:

  • Furan ring : Contributes to the compound's reactivity and potential bioactivity.
  • Thiazole moiety : Known for its role in various pharmacological activities.
  • Tetrahydropyrimidine core : Often associated with significant biological activities.

The molecular formula can be represented as C19H20N4O4SC_{19}H_{20}N_4O_4S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of thiazolidinones have shown significant anti-glioma activity. In a study by Da Silva et al., specific thiazolidinone derivatives exhibited potent cytotoxic effects against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
Thiazolidinone DerivativesGlioblastoma (U87MG)10Apoptosis induction
TetrahydropyrimidinesMDA-MB-231 (Breast Cancer)15Cell cycle arrest
Furan DerivativesHCT116 (Colon Cancer)12Inhibition of proliferation

Enzymatic Inhibition

The compound may also exhibit enzymatic inhibition properties. Research has shown that thiazole derivatives can act as inhibitors of various enzymes, including tyrosyl-DNA phosphodiesterase I and influenza neuraminidase . Such properties suggest that this compound could be further explored for its potential in treating viral infections or cancer.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of the furan and thiazole rings is often linked to enhanced antibacterial and antifungal properties. For example, certain thiazolidine derivatives have been reported to exhibit significant activity against Gram-positive bacteria .

Study 1: Thiazolidinone Derivatives in Cancer Therapy

A comprehensive study by Yahiaoui et al. synthesized several thiazolidinone derivatives, evaluating their antiproliferative activity against five cancer cell lines (MDA-MB-231, HCT116, HT29, MCF7, SW620). The results indicated that specific derivatives showed high efficacy in reducing cell viability .

Study 2: Enzyme Inhibition Profiles

A profiling study assessed the inhibitory effects of various chemicals on enzymatic activity. The compound's structural analogs were tested for their ability to inhibit α-amylase and urease enzymes. Several derivatives exhibited potent inhibition compared to standard drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Biginelli-Type Pyrimidines (Antioxidant Analogs)

Compounds like methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () share the tetrahydropyrimidine core but differ in:

  • Substituents : A thioxo (C=S) group at position 2 vs. the target’s dioxo (C=O) groups.
  • Functional Groups : Ester groups (e.g., -COOCH3) at position 5 vs. the target’s carboxamide (-CONH-).

Biological Activity : These analogs exhibit radical scavenging and reducing power , with IC50 values as low as 0.6 mg/mL in diphenyl picrylhydrazine assays . The target compound’s carboxamide may enhance solubility and target specificity compared to esters.

Triazole-Linked Pyrimidines (Nucleoside Mimetics)

describes a triazole-linked nucleoside analog with a dihydropyrimidinone core. Key differences include:

  • Linker : A 1,2,3-triazole vs. the target’s thiazole-methyl group.

Thiazole and Methoxyphenyl Substituents

Thiazole-Containing Carboxamides

Compounds such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () share:

  • Thiazole rings functionalized with aromatic groups.
  • Carboxamide linkages for structural stability.

Differences : The target compound integrates a 4-methoxyphenyl-thiazole group, which may enhance π-π stacking in hydrophobic binding pockets compared to simpler aryl groups.

Methoxyphenyl Derivatives

details N-(4-methoxyphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamides , synthesized via POCl3/DMF-mediated reactions. These analogs highlight:

  • Synthetic Routes : Similar use of carboxamide-forming reagents (e.g., DMF, POCl3) .
  • Bioactivity : Methoxyphenyl groups are associated with improved pharmacokinetic profiles in CNS-targeting drugs.

Functional Group Impact on Bioactivity

Antioxidant vs. Anticancer Profiles
  • Biginelli Analogs (): Antioxidant activity correlates with electron-donating groups (e.g., furan, thioxo).
  • Ferroptosis Inducers (): Natural and synthetic compounds with similar lipophilicity (e.g., thiazoles, methoxyphenyl) show selective toxicity in cancer cells. The target compound’s dioxo-pyrimidine core may modulate redox pathways.
Target Selectivity

emphasizes that structurally similar compounds share mechanisms (e.g., molecular docking to conserved targets). For example:

  • Furan-thiazole hybrids () may inhibit kinases like EGFR or VEGFR.
  • Dioxo-pyrimidines () could target dihydrofolate reductase or topoisomerases.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Dioxo-tetrahydropyrimidine Furan-methyl, Thiazole-methoxyphenyl Unknown (predicted kinase inhibition) -
Biginelli Antioxidants Thioxo-tetrahydropyrimidine Furan, Methyl ester Radical scavenging (IC50: 0.6 mg/mL)
Triazole-Nucleoside Mimetics Dihydropyrimidinone Triazole, Nucleoside Antiviral/Metabolic
Thiazole-Carboxamides Thiazole Methoxyphenyl, Furan Kinase inhibition

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